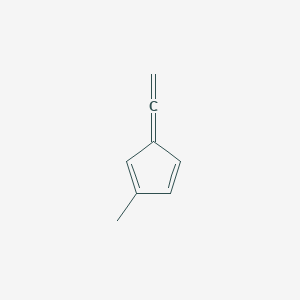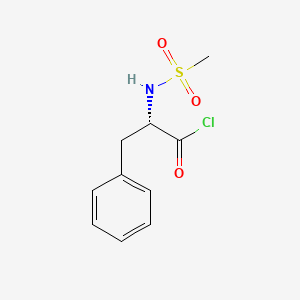
N-(Methanesulfonyl)-L-phenylalanyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-L-phenylalanyl chloride is an organosulfur compound that features a methanesulfonyl group attached to an L-phenylalanyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-L-phenylalanyl chloride can be synthesized through the reaction of methanesulfonyl chloride with L-phenylalanine. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-L-phenylalanyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or thioethers.
Reduction Reactions: Formation of sulfides.
Oxidation Reactions: Formation of sulfones.
Scientific Research Applications
N-(Methanesulfonyl)-L-phenylalanyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-L-phenylalanyl chloride involves its reactivity as an electrophile. The methanesulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also interact with biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the phenylalanyl moiety.
Tosyl chloride: Another sulfonyl chloride with a toluene group instead of a methanesulfonyl group.
Benzenesulfonyl chloride: Features a benzene ring instead of a methanesulfonyl group.
Uniqueness
N-(Methanesulfonyl)-L-phenylalanyl chloride is unique due to the presence of both the methanesulfonyl and L-phenylalanyl groups, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
63640-54-0 |
|---|---|
Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
(2S)-2-(methanesulfonamido)-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3/t9-/m0/s1 |
InChI Key |
AKXYQEYWBQEDKN-VIFPVBQESA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)Cl |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


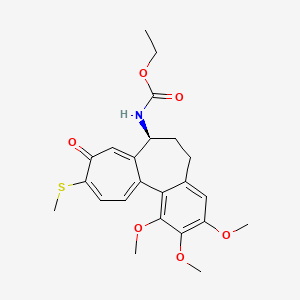
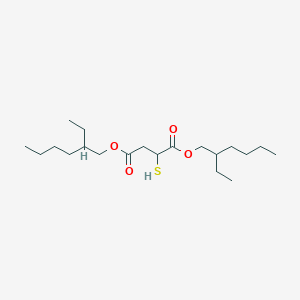
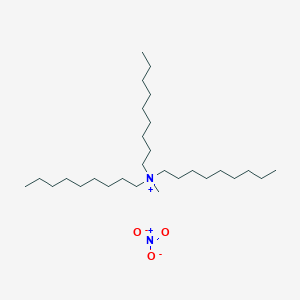
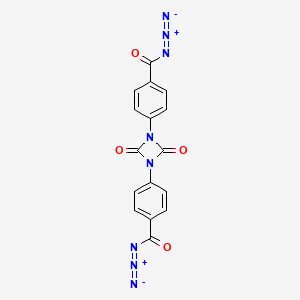
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
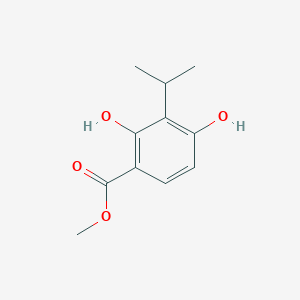
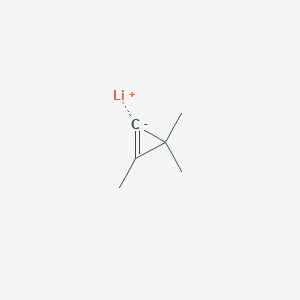
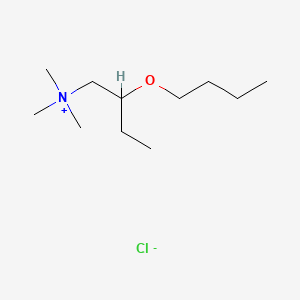

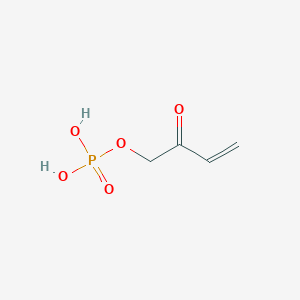

![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
